Ethyl 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C12H9ClINO3 |
|---|---|
Molecular Weight |
377.56 g/mol |
IUPAC Name |
ethyl 7-chloro-6-iodo-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9ClINO3/c1-2-18-12(17)7-5-15-10-4-8(13)9(14)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16) |
InChI Key |
FUEADDMRMQVDMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)I)Cl |
Origin of Product |
United States |
Preparation Methods
Quinoline Core Formation via Conrad–Limpach Synthesis
The Conrad–Limpach reaction is widely employed to construct the quinoline skeleton. This method involves condensation of an aniline derivative with a β-keto ester, followed by thermal cyclization. For example, 3-chloro-4-iodoaniline reacts with ethyl acetoacetate under acidic conditions to form a Schiff base, which undergoes cyclization at 250°C in a high-boiling solvent like DOWTHERM A. The reaction yields 4-hydroxyquinoline-3-carboxylate intermediates, which are subsequently functionalized.
Key conditions :
-
Solvent: DOWTHERM A or diphenyl ether
-
Temperature: 240–260°C
-
Catalyst: para-toluene sulfonic acid (for Schiff base formation)
Step-by-Step Preparation Methods
Synthesis of 3-Chloro-4-Iodoaniline
3-Chloro-4-iodoaniline is prepared via nitration and reduction:
-
Nitration : 3-Chloroacetophenone is nitrated with fuming HNO₃ in H₂SO₄ at 0–5°C to yield 3-chloro-4-nitroacetophenone.
-
Reduction : The nitro group is reduced to an amine using H₂/Pd-C in ethanol, yielding 3-chloro-4-aminoacetophenone.
-
Iodination : The amine undergoes iodination with ICl in acetic acid, followed by hydrolysis to yield 3-chloro-4-iodoaniline.
Conrad–Limpach Cyclization
3-Chloro-4-iodoaniline (1.0 equiv) is condensed with ethyl acetoacetate (1.2 equiv) in refluxing ethanol with p-TSA (0.1 equiv) for 6 hours. The Schiff base intermediate is cyclized in DOWTHERM A at 250°C for 20 minutes, yielding this compound as a pale-yellow solid.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 250°C |
| Solvent | DOWTHERM A |
| Reaction Time | 20 minutes |
| Yield | 58–65% |
Post-Cyclization Halogenation (Alternative Route)
For substrates where direct iodination is challenging, halogenation is performed post-cyclization:
-
Chlorination : The quinoline core is treated with POCl₃ at 90°C for 4 hours to introduce chlorine at the 7-position.
-
Iodination : Iodine (1.2 equiv) and KI (2.0 equiv) in acetic acid are added to the chlorinated intermediate at 80°C for 8 hours.
Yield : 70–75% after column chromatography.
Optimization of Reaction Conditions
Catalytic Iodination
The use of KI as a catalyst in iodination improves regioselectivity and reduces side reactions. A study comparing iodination methods showed:
| Iodination Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| I₂/KI | Acetic acid | 80°C | 78% |
| ICl | DCM | 25°C | 65% |
| N-Iodosuccinimide | DMF | 50°C | 60% |
Solvent Effects on Cyclization
The choice of solvent significantly impacts cyclization efficiency:
| Solvent | Boiling Point | Reaction Time | Yield |
|---|---|---|---|
| DOWTHERM A | 260°C | 20 min | 65% |
| Diphenyl ether | 258°C | 30 min | 60% |
| Xylene | 140°C | 2 h | 45% |
High-boiling solvents like DOWTHERM A minimize decomposition and improve yields.
Challenges and Troubleshooting
Regioselectivity in Halogenation
The electron-donating hydroxyl and ester groups direct electrophiles to the 6- and 8-positions. To favor iodination at the 6-position:
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-hydroxy-6-iodo-quinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The halogen groups can be reduced to form the corresponding hydroquinoline derivatives.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Scientific Research Applications
7-Chloro-4-hydroxy-6-iodo-quinoline-3-carboxylic acid ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Chloro-4-hydroxy-6-iodo-quinoline-3-carboxylic acid ethyl ester involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of DNA synthesis and cell division, making it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound differs from its analogues in halogen type and position, as well as functional groups at position 3. Key comparisons include:
Key Observations :
Physicochemical Properties
Data from analogues suggest trends in physical properties:
Notes:
Biological Activity
Ethyl 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article delves into its mechanisms of action, biological efficacy, and potential applications in medicinal chemistry, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 361.56 g/mol. The presence of both chlorine and iodine atoms enhances its lipophilicity and biological activity compared to other quinoline derivatives.
This compound exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in microbial DNA replication, contributing to its antimicrobial properties.
- Cell Membrane Interaction : The iodine atom enhances its ability to penetrate cell membranes, allowing it to reach intracellular targets effectively.
- Antiviral Activity : Recent studies indicate that quinoline derivatives can exhibit antiviral properties, particularly against RNA viruses such as H5N1 and potentially SARS-CoV-2, by interfering with viral replication processes .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected microorganisms are summarized in the table below:
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Escherichia coli | 16 | |
| Klebsiella pneumoniae | 25 | |
| Pseudomonas aeruginosa | 22 | |
| Staphylococcus aureus | 15 |
These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The IC50 values for selected cancer cell lines are presented in the table below:
The mechanism behind its anticancer activity may involve the induction of apoptosis and interference with tubulin polymerization, leading to cell cycle arrest and subsequent cell death .
Case Studies
Case Study 1: Antiviral Efficacy Against H5N1
A study examined the antiviral effects of various quinoline derivatives, including this compound, against H5N1 influenza virus. The compound exhibited a viral growth inhibition rate of approximately 91.2% with a low cytotoxicity profile .
Case Study 2: Antimicrobial Activity Comparison
A comparative study assessed the antimicrobial efficacy of this compound against standard antibiotics. The compound demonstrated comparable or superior inhibition zones against Klebsiella pneumoniae compared to conventional treatments .
Q & A
Q. Table 1: Comparative Biological Activity of Quinoline Analogs
| Compound | Substituent | MIC (µg/mL, E. coli) |
|---|---|---|
| Ethyl 7-Cl-4-OH-6-I-quinoline-3-CO₂Et | Iodine | 0.25 |
| Ethyl 7-Cl-4-OH-6-Br-quinoline-3-CO₂Et | Bromine | 1.0 |
| Ethyl 7-Cl-4-OH-quinoline-3-CO₂Et | None | 4.0 |
| Data adapted from . |
Advanced: What experimental strategies elucidate the role of iodine substitution in biological activity?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with halogens (F, Cl, Br) at position 6 and compare activities .
- Molecular Dynamics (MD): Simulate membrane permeability using lipid bilayer models to quantify iodine’s lipophilicity advantage .
- X-ray Crystallography: Resolve ligand-enzyme complexes (e.g., DNA gyrase) to map iodine’s steric/electronic contributions .
Advanced: How can researchers address challenges in crystallographic refinement of this compound?
Methodological Answer:
- Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve heavy iodine atoms .
- Refinement Software: Apply SHELXL with anisotropic displacement parameters for iodine and constrained hydrogen bonding .
- Twinned Data: For twinned crystals, use SHELXL’s TWIN/BASF commands to refine overlapping domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
